molecular formula C7H11ClO3 B14344145 Methyl 4-chloro-3,3-dimethyl-4-oxobutanoate CAS No. 91735-32-9

Methyl 4-chloro-3,3-dimethyl-4-oxobutanoate

Cat. No.: B14344145
CAS No.: 91735-32-9
M. Wt: 178.61 g/mol
InChI Key: UEHKEYQOTNJBBB-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3,3-dimethyl-4-oxobutanoate is an organic compound with the molecular formula C7H11ClO3. It is a clear, slightly yellow to yellow-orange liquid. This compound is known for its use in various chemical reactions and industrial applications, particularly in the preparation of insecticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3,3-dimethyl-4-oxobutanoate can be synthesized through the alkylation of enolate ions. One common method involves the reaction of methyl 4-chloro-3-oxobutanoate with alkyl halides such as 1,2-dibromoethane, 1,3-dibromopropane, and 1,2,3-tribromopropane. This reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation reactions using similar methods as described above. The use of palladium catalysts in the presence of symmetric allylic diacetates or dicarbonates can also be employed to produce dihydrofurans, which are related compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3,3-dimethyl-4-oxobutanoate undergoes various chemical reactions, including:

    Alkylation: Reaction with alkyl halides to form enol ethers.

    Oxidation and Reduction: Potential reactions with oxidizing or reducing agents, although specific examples are less commonly documented.

    Substitution: Reactions involving the substitution of the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-chloro-3,3-dimethyl-4-oxobutanoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-chloro-3,3-dimethyl-4-oxobutanoate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions, where it attacks electrophilic centers in other molecules. This reactivity is facilitated by the presence of the carbonyl group, which stabilizes the enolate ion through resonance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-3,3-dimethyl-4-oxobutanoate is unique due to its specific molecular structure, which includes two methyl groups on the third carbon. This structural feature influences its reactivity and the types of products it can form in chemical reactions.

Properties

CAS No.

91735-32-9

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

methyl 4-chloro-3,3-dimethyl-4-oxobutanoate

InChI

InChI=1S/C7H11ClO3/c1-7(2,6(8)10)4-5(9)11-3/h4H2,1-3H3

InChI Key

UEHKEYQOTNJBBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)OC)C(=O)Cl

Origin of Product

United States

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